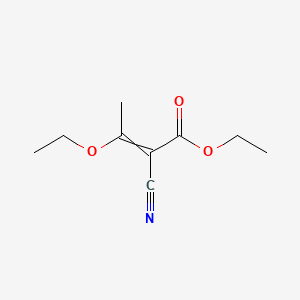

Ethyl 2-cyano-3-ethoxybut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275504 | |

| Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932750-29-3 | |

| Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Intermediate in Modern Organic Synthesis

Ethyl 2-cyano-3-ethoxybut-2-enoate has emerged as a powerful tool for synthetic chemists. Its utility lies in its capacity to serve as a building block for a wide array of more complex molecules. The presence of multiple reactive sites within its structure allows for a diverse range of chemical transformations, making it an ideal starting material or intermediate in the synthesis of various organic compounds.

The strategic placement of a cyano group, an ester, and an enol ether functionality within a single molecule provides chemists with a high degree of control over synthetic pathways. This versatility is crucial in the construction of intricate molecular architectures, which is a central goal in modern organic synthesis.

Overview of the Compound S Structural Features and Functional Group Reactivity

The chemical behavior of ethyl 2-cyano-3-ethoxybut-2-enoate is a direct consequence of its distinct structural features. The molecule, with the chemical formula C9H13NO3, possesses a carbon-carbon double bond, a nitrile (cyano) group, an ethyl ester group, and an ethoxy group. nih.govcymitquimica.com The interplay of these functional groups dictates its reactivity and synthetic potential.

The electron-withdrawing nature of the cyano and ester groups significantly influences the electron density of the C=C double bond, making it susceptible to nucleophilic attack. This characteristic is fundamental to many of its applications in carbon-carbon bond-forming reactions. The ethoxy group, being a good leaving group in certain contexts, further enhances its reactivity in substitution reactions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.21 g/mol |

| Appearance | Solid |

| IUPAC Name | ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate |

Note: Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.com

The specific arrangement of these functional groups can lead to different isomers, primarily the (E) and (Z) configurations around the double bond. bldpharm.comvwr.com The stereochemistry of the starting material can be crucial in determining the stereochemical outcome of subsequent reactions, a key consideration in modern asymmetric synthesis.

Scope and Research Trajectories Pertaining to Ethyl 2 Cyano 3 Ethoxybut 2 Enoate

Established Synthetic Routes to this compound

The formation of this compound is most commonly accomplished via the Knoevenagel condensation. This method offers a reliable and efficient means of creating the crucial carbon-carbon double bond in the molecule.

Knoevenagel Condensation as a Primary Synthesis Pathway

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond. youtube.com In the context of synthesizing this compound, this reaction typically involves the condensation of ethyl cyanoacetate with an appropriate ethoxy-substituted electrophile.

The mechanism for the synthesis of this compound via a Knoevenagel-type reaction with triethyl orthoformate proceeds through several key steps:

Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the oxygen of the carbonyl group, as well as the nitrogen of the nitrile group.

Nucleophilic Attack: The electron-rich enolate acts as a nucleophile and attacks the electrophilic carbon of triethyl orthoformate. This results in the formation of an intermediate and the displacement of an ethoxide ion.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of the final product, this compound, with the characteristic C=C double bond.

The choice of catalyst is crucial in the Knoevenagel condensation, significantly impacting reaction rates and product yields. While a variety of catalysts can be employed, bases are most common for this transformation.

Commonly used catalysts include:

Piperidine (B6355638): A secondary amine that is a moderately strong base, often used in classic Knoevenagel condensations.

Ammonium (B1175870) Acetate (B1210297): A salt that can act as a weak acid and a weak base, providing a mildly acidic environment that can also facilitate the reaction.

Diisopropylethylammonium Acetate (DIPEAc): A non-nucleophilic base that has been shown to be an effective catalyst in similar condensations. scielo.org.mxresearchgate.net

The efficiency of these catalysts can vary depending on the specific reaction conditions, such as solvent and temperature. The selectivity of the reaction is also a key consideration, aiming to maximize the yield of the desired E/Z isomer of this compound. Research has shown that ionic liquids can also serve as efficient and recyclable catalysts for Knoevenagel condensations, offering high yields in short reaction times. scielo.org.mxresearchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems in Knoevenagel-type Syntheses

| Catalyst | Typical Reaction Conditions | Reported Advantages |

| Piperidine | Reflux in organic solvents (e.g., ethanol, toluene) | Well-established, effective for many substrates. researchgate.net |

| Ammonium Acetate | Solvent-free or in polar solvents, often with microwave irradiation | Milder conditions, environmentally benign. |

| Diisopropylethylammonium Acetate (DIPEAc) | Room temperature in suitable solvents | High yields, mild conditions. researchgate.net |

| Ionic Liquids | Room temperature, often solvent-free | High efficiency, recyclability, short reaction times. scielo.org.mxresearchgate.netresearchgate.net |

The principal starting materials for the synthesis of this compound are ethyl cyanoacetate and a source of the ethoxy-methylene group.

Ethyl Cyanoacetate: This molecule possesses a particularly acidic methylene (B1212753) group flanked by two electron-withdrawing groups (a nitrile and an ester), making it an excellent nucleophile in the Knoevenagel condensation. wikipedia.org

Triethyl Orthoformate: This orthoester serves as the electrophile, providing the ethoxy-methylene group that condenses with ethyl cyanoacetate. The reaction between ethyl cyanoacetate and triethyl orthoformate is a known method for producing compounds with the ethyl ethoxyethylidene cyanoacetate backbone. wikipedia.org

The reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate is also a related and well-documented synthesis that produces a similar enol ether structure, highlighting the utility of orthoformates in these types of condensations. researchgate.net

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of the Knoevenagel condensation, microwave irradiation can significantly reduce reaction times from hours to minutes. This is often coupled with the use of solvent-free conditions or environmentally benign solvents, making the process more sustainable. Studies on related Knoevenagel condensations of ethyl cyanoacetate with various aldehydes have demonstrated the effectiveness of microwave-assisted protocols, often in the presence of catalysts like piperazine (B1678402) or ammonium acetate.

Other Reported Synthetic Procedures

While the Knoevenagel condensation is the most prominent route, other synthetic strategies may exist. One such alternative involves the self-condensation of ethyl cyanoacetate under specific conditions, which can lead to more complex dimeric or trimeric products. chemprob.org However, for the direct synthesis of this compound, the reaction of ethyl cyanoacetate with an appropriate orthoester remains the most direct and widely utilized method. chemicalbook.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound can result in different isomers, and controlling the regioselectivity and stereoselectivity is crucial for obtaining the desired product. The E- and Z-isomers are the most common stereoisomers.

Factors Governing Z-Isomer Formation and Control

The formation of the Z-isomer of this compound is influenced by several factors during the synthesis process. While detailed mechanistic studies specifically for this compound are not extensively available in the provided results, general principles of stereoselectivity in similar reactions can be applied. The choice of reactants, catalysts, and reaction conditions plays a pivotal role in determining the isomeric outcome. For instance, the geometry of the transition state during the condensation reaction that typically forms this molecule will dictate which isomer is favored.

Methodologies for Achieving Specific Isomeric Forms (e.g., E- vs. Z-configuration)

Achieving a specific isomeric form, either the E- or Z-configuration, of this compound is a key objective in its synthesis. bldpharm.comnih.gov The literature indicates the existence of both (E)- and (Z)-isomers. bldpharm.comnih.gov A common synthetic route involves the reaction of ethyl cyanoacetate with triethyl orthoacetate. chemicalbook.com The stereochemical outcome of this reaction can often be influenced by the reaction conditions.

For instance, the synthesis of related α,β-unsaturated esters has been shown to be stereoselective. In the synthesis of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate, Fischer esterification is a common method. While this is a different compound, the principles of controlling stereochemistry through catalyst choice and reaction conditions are transferable. The synthesis of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has also been reported, highlighting that specific isomers can be targeted and synthesized. researchgate.net

The separation and characterization of these isomers are confirmed through analytical techniques such as NMR, HPLC, and LC-MS. bldpharm.com For example, the (E)-isomer of a related compound, ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has been characterized, indicating that methodologies to obtain and verify specific isomers are well-established. scbt.com

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | 932750-29-3 biosynth.com | C₉H₁₃NO₃ biosynth.com | 183.21 biosynth.com |

| Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate | Not explicitly found | C₉H₁₃NO₃ bldpharm.com | 183.20 bldpharm.com |

| This compound (isomer unspecified) | 35260-93-6 cymitquimica.comvwr.com | C₉H₁₃NO₃ cymitquimica.comvwr.com | 183.204 vwr.com |

Optimization Strategies for Yield and Purity in this compound Production

Maximizing the yield and ensuring high purity of this compound are critical for its practical applications. This involves careful control of reaction conditions and the use of effective purification methods.

Influence of Reaction Conditions on Product Yield

The yield of this compound is highly dependent on the reaction conditions. Key parameters include temperature, reaction time, and the choice of catalyst and solvent. For similar reactions, it has been shown that elevated temperatures can increase the reaction rate. In a broader context of chemical synthesis, the use of catalysts is a common strategy to improve yield and reaction efficiency. The synthesis of related compounds has been achieved in good yields by reacting starting materials in a suitable solvent under reflux for a specific duration. semanticscholar.org The optimization of these conditions is essential to drive the reaction to completion and minimize the formation of byproducts.

Advanced Purification Techniques for Enhanced Purity

Achieving high purity, often 95% or greater, is crucial for the utility of this compound. vwr.comvwr.com Standard purification techniques include distillation and recrystallization. For more challenging separations, advanced chromatographic methods are employed. Techniques like silica (B1680970) gel flash column chromatography are effective in removing impurities. orgsyn.org The purity of the final product is typically verified by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. sigmaaldrich.comnih.gov

Key principles relevant to the synthesis of this compound include:

Prevention of waste: Designing synthetic routes that minimize the generation of waste products. sigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents or, where possible, conducting reactions in solvent-free conditions. sigmaaldrich.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov Catalysts are often more energy-efficient and can be recycled and reused.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depletable ones. nih.gov

While specific green synthesis routes for this compound are not detailed in the provided search results, the general principles of green chemistry can be applied. This could involve exploring solvent-free reaction conditions, using recyclable catalysts, and optimizing reaction conditions to reduce energy consumption and waste generation.

Development of Environmentally Benign Catalytic Systems

The primary route to this compound is through a Knoevenagel-type condensation reaction between ethyl cyanoacetate and triethyl orthoacetate. The efficiency and environmental impact of this transformation are heavily influenced by the choice of catalyst. While traditional methods often rely on homogeneous basic catalysts such as piperidine and pyridine, which can be difficult to separate from the reaction mixture and pose environmental concerns, recent research has shifted towards more sustainable alternatives.

Heterogeneous Catalysts: A significant advancement in the green synthesis of related compounds involves the use of solid catalysts that can be easily recovered and reused. For instance, studies on the Knoevenagel condensation of aldehydes with active methylene compounds have demonstrated the high efficacy of various heterogeneous catalysts. These include metal-organic frameworks (MOFs) like UMCM-1-NH2, IRMOF-3, and MIXMOF, which have shown good catalytic activity in the reaction between benzaldehyde (B42025) and ethyl cyanoacetate. Reconstructed hydrotalcite has also been identified as a highly active heterogeneous base catalyst for carbon-carbon bond formations, even in the presence of water.

Organocatalysts and Other Novel Systems: The field of organocatalysis has presented promising, metal-free catalytic systems. For example, carbamic acid ammonium salts have been employed as effective organocatalysts for Knoevenagel condensations. Furthermore, innovative approaches such as the use of photo-activated carbon dots as catalysts have emerged, showcasing excellent yields in related reactions under mild conditions. The use of ionic liquids, such as 1-butyl-3-methylimidazonium tetrafluoroborate (B81430) ([bmim]BF4) in conjunction with ethylenediammonium diacetate (EDDA), has also been explored, where the ionic liquid can act as both the catalyst and the reaction medium, facilitating a greener process.

While specific data for the synthesis of this compound using these advanced catalytic systems is not extensively documented in publicly available literature, the principles from analogous reactions strongly suggest their potential applicability. The table below summarizes the types of environmentally benign catalysts that are relevant for the synthesis of this compound.

| Catalyst Type | Specific Examples | Key Advantages |

| Heterogeneous Catalysts | Metal-Organic Frameworks (UMCM-1-NH2, IRMOF-3), Reconstructed Hydrotalcite | Easy separation and reusability, reduced waste |

| Organocatalysts | Carbamic acid ammonium salts | Metal-free, often biodegradable, mild reaction conditions |

| Photocatalysts | Photo-activated Carbon Dots | Utilizes light energy, mild conditions, high efficiency |

| Ionic Liquids | [bmim]BF4 with EDDA | Can act as both catalyst and solvent, low vapor pressure |

Solvent Selection and Minimization in Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, a key aspect of green chemistry is the selection of benign solvents or the elimination of solvents altogether.

Green Solvents: For Knoevenagel-type condensations, a range of greener solvent alternatives have been investigated. Water is a highly desirable solvent due to its non-toxicity, non-flammability, and abundance. Studies have demonstrated the feasibility of conducting Knoevenagel condensations in water, sometimes even without the need for a catalyst at elevated temperatures. Ethanol is another commonly used solvent that is less toxic than many traditional organic solvents and is derivable from renewable resources.

Solvent-Free Conditions: An even more environmentally friendly approach is the use of solvent-free, or neat, reaction conditions. This minimizes waste and simplifies product purification. Microwave-assisted solvent-free reactions have been shown to be particularly effective for some Knoevenagel condensations, often leading to significantly reduced reaction times and improved yields.

The following table outlines the characteristics of different solvent strategies relevant to the synthesis of this compound.

| Solvent Strategy | Specific Solvents/Conditions | Key Advantages |

| Green Solvents | Water, Ethanol | Low toxicity, readily available, reduced environmental impact |

| Solvent Minimization | Solvent-free (neat) reactions | Reduced waste, simplified workup, potential for higher throughput |

| Alternative Media | Ionic Liquids | Can act as both solvent and catalyst, recyclable |

General Reactivity Profile and Electrophilic/Nucleophilic Characteristics

This compound possesses a carbon-carbon double bond that is rendered electron-deficient by the presence of two electron-withdrawing groups: a cyano group (-CN) and an ethyl ester group (-COOEt). This electronic feature is the primary determinant of its chemical reactivity.

The molecule's reactivity is characterized by two main electrophilic centers. The carbonyl carbon of the ester group is susceptible to nucleophilic attack, a typical reaction for esters. More significantly, the β-carbon of the α,β-unsaturated system is highly electrophilic due to the conjugate electron-withdrawing effects of both the cyano and ester groups. quimicaorganica.orgwikipedia.org This makes the compound a prime candidate for Michael-type conjugate additions, where nucleophiles add to this β-position. quimicaorganica.orgwikipedia.org

Oxidation Reactions of this compound and Derivatives

The electron-deficient nature of the double bond in this compound influences its behavior in oxidation reactions. Generally, electron-rich alkenes are more susceptible to oxidation; however, powerful oxidizing agents can still react with electron-poor systems.

Several oxidizing agents are commonly employed for the oxidation of alkenes, and their selection determines the nature of the oxidized product.

| Oxidizing Agent | Reaction Type | Typical Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxidation | Inert solvent (e.g., dichloromethane), room temperature |

| Osmium tetroxide (OsO₄) | syn-Dihydroxylation | Catalytic OsO₄ with a co-oxidant (e.g., N-methylmorpholine N-oxide), aqueous/organic solvent mixture |

| Potassium permanganate (B83412) (KMnO₄) | Dihydroxylation or Oxidative Cleavage | Cold, dilute, basic conditions for dihydroxylation; Hot, acidic or basic for cleavage |

| Ozone (O₃) | Ozonolysis (Oxidative Cleavage) | Low temperature (e.g., -78 °C) in an inert solvent, followed by a workup step |

The products resulting from the oxidation of this compound can be characterized using standard spectroscopic techniques.

Epoxidation: The formation of an epoxide introduces a three-membered ring containing an oxygen atom. This can be confirmed by the appearance of characteristic signals in ¹H and ¹³C NMR spectra for the epoxide ring protons and carbons, respectively. Infrared (IR) spectroscopy may show a C-O stretching frequency for the epoxide.

syn-Dihydroxylation: The product of this reaction would be a diol, with two hydroxyl groups added to the same face of the original double bond. This would be evident in the IR spectrum by a broad O-H stretching band. NMR spectroscopy would show signals for the CH-OH protons and carbons.

Oxidative Cleavage: This reaction breaks the carbon-carbon double bond, leading to the formation of carbonyl-containing fragments. Depending on the workup conditions, these could be ketones, aldehydes, or carboxylic acids. The specific products would be identified by their characteristic carbonyl stretches in the IR spectrum and the corresponding signals in the NMR spectra.

Reduction Reactions of this compound and Derivatives

The reduction of this compound can target the carbon-carbon double bond, the cyano group, or the ester group, depending on the reducing agent and reaction conditions.

A variety of reducing agents can be employed to achieve different transformations of the molecule.

| Reducing Agent | Targeted Functional Group(s) | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Conjugate reduction of C=C, potential reduction of ester | Protic solvent (e.g., methanol, ethanol) |

| Catalytic Hydrogenation (H₂/Catalyst) | C=C double bond, C≡N triple bond | Metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel), hydrogen gas pressure, various solvents |

| Lithium aluminum hydride (LiAlH₄) | Ester, Cyano group | Anhydrous aprotic solvent (e.g., diethyl ether, THF) |

The characterization of the reduced products relies on spectroscopic methods to confirm the transformation of the targeted functional groups.

Conjugate Reduction: The saturation of the carbon-carbon double bond to a single bond is confirmed by the disappearance of the alkene signals in ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to the saturated alkane backbone.

Nitrile Reduction: The reduction of the cyano group to a primary amine (-CH₂NH₂) would be indicated by the appearance of N-H stretching bands in the IR spectrum and signals for the -CH₂- group adjacent to the nitrogen in the NMR spectra.

Ester Reduction: The reduction of the ethyl ester to a primary alcohol (-CH₂OH) would be confirmed by a broad O-H stretch in the IR spectrum and the disappearance of the ester carbonyl signal in the ¹³C NMR spectrum, with the appearance of a signal for the new CH₂OH carbon.

A study on the related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, demonstrated the reduction of a nitro group to an amine using iron powder in acetic acid, followed by an intramolecular Michael addition. This highlights the susceptibility of the electron-deficient double bond to nucleophilic attack by a newly formed amino group within the same molecule, leading to cyclization. The resulting 1,4-benzoxazine derivative was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the structure of the cyclized product. researchgate.net

Nucleophilic Substitution Reactions Involving the Ethoxy Group

The ethoxy group at the C3 position of this compound is part of a vinylogous ester system, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups at this position, leading to the synthesis of a diverse range of derivatives.

For instance, the reaction of this compound with amines can lead to the displacement of the ethoxy group to form enamine derivatives. This type of reaction is a key step in the synthesis of various heterocyclic compounds. The general scheme for this reaction involves the attack of the amine nucleophile at the C3 carbon, followed by the elimination of ethanol.

Detailed research has demonstrated the synthesis of novel 1,4-benzoxazines and pyrrole-2-ones starting from derivatives of this compound. researchgate.netyu.edu.jo For example, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, synthesized from a related precursor, undergoes reduction of the nitro group followed by an intramolecular nucleophilic attack of the resulting amine onto the C3 carbon, displacing the ethoxy group to form the 1,4-benzoxazine ring system. researchgate.net

Conjugate Addition Reactions (e.g., Michael Addition)

The carbon-carbon double bond in this compound is activated by both the cyano and the ethyl ester groups, making it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, a nucleophile adds to the β-carbon (C2) of this α,β-unsaturated system. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

The general mechanism involves the addition of a nucleophile, typically a stabilized enolate, to the C2 position of the butenoate, leading to the formation of a new enolate intermediate which is subsequently protonated. masterorganicchemistry.com

A variety of nucleophiles can be employed as Michael donors in reactions with acceptors like this compound. These include β-diketones, β-keto esters, malonic esters, and organocuprates. libretexts.orgyoutube.com The product of a Michael reaction is typically a 1,5-dicarbonyl compound or a related structure with other electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

An illustrative example is the reaction of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate where an intramolecular Michael addition occurs after the reduction of the nitro group to an amine. researchgate.net This reaction leads to the formation of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.netyu.edu.jo

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| β-Diketone | Propenal |

| β-Keto ester | 3-Buten-2-one |

| Diethyl malonate | Ethyl propenoate |

| β-Keto nitrile | Propenamide |

| Nitro compound | Propenenitrile |

This table is adapted from data available in the LibreTexts project. libretexts.org

Cyclization and Cyclocondensation Reactions of this compound

The multiple reactive centers in this compound make it a valuable substrate for the synthesis of various cyclic and heterocyclic systems through cyclization and cyclocondensation reactions. These reactions often involve the participation of the cyano group, the ester, and the enol ether moiety in concert with an external reagent.

For example, derivatives of this compound have been utilized in the synthesis of 1,4-benzoxazines and pyrrole-2-ones. researchgate.netyu.edu.jo In one study, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate was used as a synthon. Its reaction with substituted anilines did not lead to a simple substitution of the bromine. Instead, it proceeded through an initial N-alkylation followed by a C-amination/cyclization to yield tetramic acid derivatives (pyrrol-2-ones). researchgate.net This highlights the complex and synthetically useful cyclization pathways available to this class of compounds.

Comprehensive Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. The reactivity of this compound is governed by the electronic effects of its functional groups.

The cyano group plays a significant role in the reactivity of this compound. As a potent electron-withdrawing group, it enhances the electrophilicity of the carbon-carbon double bond, thereby activating it for nucleophilic conjugate addition (Michael reaction). wikipedia.org In such reactions, the cyano group, along with the ester group, stabilizes the negative charge that develops on the α-carbon in the intermediate enolate. wikipedia.org

Furthermore, the cyano group itself can participate in reactions. While it is often a spectator in Michael additions, under certain conditions, it can be hydrolyzed or be involved in cyclization reactions.

The ethoxy group at the C3 position, being part of an enol ether, can be susceptible to hydrolysis under acidic or basic conditions. Hydrolysis would lead to the formation of an enol intermediate, which would tautomerize to the more stable keto form, specifically (E)-ethyl 2-cyano-3-hydroxybut-2-enoate. pharmaffiliates.com

In a related study on ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates, treatment with a dilute methanolic solution of sodium hydroxide (B78521) led to the hydrolysis of the ester function. researchgate.net Prolonged heating resulted in decarboxylation, and under these conditions, the nitrile group was also partially hydrolyzed to a carboxylic acid. researchgate.net While this study is on a different molecule, it provides insight into the potential hydrolytic pathways for ester and cyano groups in multifunctional compounds under basic conditions.

Applications of Ethyl 2 Cyano 3 Ethoxybut 2 Enoate As a Synthetic Building Block

Synthesis of Complex Organic Molecules

Ethyl 2-cyano-3-ethoxybut-2-enoate serves as a valuable precursor in the synthesis of intricate organic structures. Its activated nature allows for reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed by chemists to construct molecular frameworks that are otherwise challenging to access. The presence of multiple reactive sites within the molecule allows for sequential and controlled transformations, paving the way for the efficient assembly of complex target molecules.

Utility in Heterocyclic Compound Synthesis

The construction of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound has proven to be an exceptionally useful reagent in this domain, particularly for the synthesis of nitrogen-containing heterocycles.

Pyrazole (B372694) Derivatives Synthesis

The pyrazole nucleus is a privileged scaffold in drug discovery. The reaction of this compound with hydrazine (B178648) derivatives provides a direct and efficient route to various substituted pyrazoles. researchgate.netnih.govnih.govresearchgate.net

A key application of this compound is in the regioselective synthesis of 5-aminopyrazoles. The reaction with hydrazine derivatives proceeds in a controlled manner to yield a single, desired regioisomer. beilstein-journals.orgnih.govresearchgate.net This selectivity is crucial in synthetic chemistry, as it avoids the formation of unwanted side products and simplifies purification processes. The reaction between N-arylbenzamidrazones and this compound in the presence of triethylamine (B128534) in ethanol (B145695), for instance, leads to the formation of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. helsinki.fi The structure of these products has been unambiguously confirmed through various spectroscopic techniques, including two-dimensional NMR and X-ray structural analysis. helsinki.fi

The reaction of this compound with amidrazones is a well-established method for pyrazole synthesis. helsinki.fi This reaction involves a conjugate addition of the amidrazone to the electron-deficient double bond of the enoate, followed by an intramolecular cyclization and elimination of ethanol to afford the pyrazole ring. The reaction conditions can be tuned to optimize the yield of the desired 5-aminopyrazole derivatives. helsinki.fi Studies have shown that using a mixture of ethanol, triethylamine, and dimethylformamide can facilitate this transformation. helsinki.fi

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| N-Arylbenzamidrazones | This compound | Triethylamine/Ethanol | 5-Amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives | helsinki.fi |

| Amidrazones | bis-(methylthio)methylidene)malononitrile | EtOH/Et3N/DMF | 5-Aminopyrazoles | helsinki.fi |

Pyrazolo[3,4-d]pyrimidine Derivatives Synthesis

Building upon the pyrazole core, this compound is instrumental in the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. nih.govekb.eg The synthesis often involves the initial formation of a 5-aminopyrazole intermediate, which is then further reacted with a suitable one-carbon synthon to construct the pyrimidine (B1678525) ring. nih.govsemanticscholar.orgresearchgate.netnih.gov For example, a 5-aminopyrazole can be treated with triethyl orthoformate to introduce a formimidate group, which upon reaction with hydrazine, cyclizes to the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov

| Starting Material | Reagents | Product | Reference |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | 1. Triethoxyorthoformate, Acetic anhydride (B1165640) 2. Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivative | nih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride | 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] helsinki.ficymitquimica.comoxazin-3-yl)acetonitrile | semanticscholar.org |

Quinoline (B57606) Hybrid Systems and Their Synthesis

Recent research has explored the use of this compound in the synthesis of novel quinoline hybrid systems. While direct synthesis from this specific starting material is a developing area, related compounds like ethyl 2-cyano-3-ethoxypropenoate have been utilized to prepare intermediates that can be further elaborated into fused quinoline structures. For instance, ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate, derived from a related cyanoacrylate, has been employed to synthesize various N-protected aminoazolo- and aminoazinopyrimidinones. researchgate.net This highlights the potential of activated cyanoacrylates as versatile platforms for accessing diverse heterocyclic scaffolds, including those incorporating the quinoline motif.

Synthesis of 1,4-Benzoxazines and Pyrrole-2-ones

Research has demonstrated the utility of synthons derived from or closely related to this compound in the construction of biologically significant heterocyclic scaffolds like 1,4-benzoxazines and pyrrole-2-ones. yu.edu.joresearchgate.netyu.edu.jo A key strategy involves using a brominated analogue, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, which is first converted into more complex intermediates before cyclization. yu.edu.joresearchgate.net

For the synthesis of 1,4-benzoxazines, an intermediate, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, is prepared. researchgate.net This nitro-containing compound undergoes a reductive cyclization using iron powder in glacial acetic acid. The process involves the reduction of the nitro group to an amine, which then participates in an intramolecular Michael addition to form the six-membered 1,4-benzoxazine ring, yielding ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.net

The synthesis of pyrrole-2-one derivatives, specifically those related to tetramic acids, is also achieved from these butenoate synthons. researchgate.net The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with primary amines, such as 4-bromoaniline, leads to N-alkylation followed by a C-amination/cyclization cascade to produce substituted 4-ethoxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Another pathway involves reacting the butenoate with 4-aminophenol (B1666318) to yield 4-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. researchgate.net The structures of all synthesized compounds were confirmed using spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. yu.edu.joresearchgate.net

Table 1: Examples of Heterocycles Synthesized from Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Derivatives

| Starting Material Derivative | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | Iron / Acetic Acid | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 46% |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 4-Bromoaniline | 4-Ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one | 45% |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 4-Aminophenol | 4-Hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one | 55% |

Data sourced from Al-Kiswani et al., 2010. researchgate.net

Formation of Other Fused Ring Systems and Heterocycles

The reactivity of this compound and its analogues makes it a valuable precursor for a variety of heterocyclic and fused-ring systems beyond those mentioned above. researchgate.netnih.gov The synthesis of 1,4-benzoxazines is a prime example of its application in forming fused bicyclic systems, where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. researchgate.net

The formation of pyrrole-2-ones demonstrates its role in creating five-membered nitrogen-containing heterocycles. researchgate.net Specifically, the resulting pyrrolidine-2,4-dione (B1332186) ring system, also known as a tetramic acid, is a core structural motif found in numerous natural products with a wide array of biological activities. yu.edu.joresearchgate.net The synthetic pathway allows for the introduction of various substituents on the nitrogen atom, leading to a library of tetramic acid derivatives. researchgate.net

Furthermore, the compound can be used to synthesize other heterocycles. For instance, reaction with 2-amino-1,3-thiazole in ethanol at high temperatures results in the formation of a thiazole-containing product, although yields can be low. yu.edu.jo The inherent reactivity of the butenoate structure provides a platform for constructing complex molecular architectures through cyclization and condensation reactions. researchgate.net

Precursor in Specialized Chemical Syntheses

This compound and its close analogue, ethyl 2-cyano-3-ethoxyacrylate, are recognized as important precursors in the synthesis of specialized chemicals, including agrochemicals and reactive intermediates. biosynth.comcymitquimica.comnih.gov

One notable application is in the synthesis of potential herbicides. researchgate.net A structurally similar compound, 2-ethoxyethyl 2-cyano-3-ethoxypent-2-enoate, was condensed with various 1-(4-substitutedphenoxyphenyl)ethanamines. researchgate.net This reaction yields a series of 2-ethoxyethyl 2-cyano-3-(1-(substituted phenoxyphenyl)ethylamino) alkenates. Subsequent testing of these final compounds revealed that some exhibited potent herbicidal activity against species like Brassica campestris and Amaranthus retroflexus L. at low application rates. researchgate.net

The compound also serves as a reagent for creating other reactive intermediates. biosynth.com For example, it can be used to synthesize amidrazones, which are themselves valuable intermediates in various organic transformations. biosynth.com Its electrophilic nature, conferred by the electron-withdrawing cyano and ester groups, makes it an effective Michael acceptor and a partner in condensation reactions for building complex molecules. researchgate.net

Table 2: Examples of Specialized Chemicals Derived from this compound Analogues

| Precursor | Reactant | Product Class | Application |

|---|---|---|---|

| 2-Ethoxyethyl 2-cyano-3-ethoxypent-2-enoate | 1-(4-Substitutedphenoxyphenyl)ethanamine | Substituted Cyanoacrylates | Herbicidal Agents |

| Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | Amines/Hydrazines | Amidrazones | Reactive Intermediates |

Data sourced from Hu et al., 2016 and Biosynth, 2023. biosynth.comresearchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 2 Cyano 3 Ethoxybut 2 Enoate

Electronic Structure and Reactivity Predictions

Computational quantum chemistry offers powerful tools to predict the reactivity of molecules based on their electronic structure. For Ethyl 2-cyano-3-ethoxybut-2-enoate, such analyses would be crucial in understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO would likely be localized over the electron-rich portions of the molecule, such as the ethoxy group and the carbon-carbon double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be concentrated around the electron-withdrawing cyano and ester groups, marking these as the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Illustrative FMO Data for this compound:

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -9.5 | C=C double bond, Oxygen atom of the ethoxy group |

| LUMO | -1.2 | Cyano group (C≡N), Carbonyl carbon of the ester group |

| HOMO-LUMO Gap | 8.3 | - |

Note: The values in this table are illustrative and represent typical results that would be obtained from a Density Functional Theory (DFT) calculation.

Fukui function analysis provides a more quantitative measure of the reactivity of different atomic sites within a molecule. It is derived from the change in electron density at a particular point in the molecule as the total number of electrons is varied. This analysis allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, a Fukui function analysis would likely confirm the qualitative predictions of FMO theory. It would provide specific numerical values (Fukui indices) for each atom, highlighting the carbon atom of the cyano group and the carbonyl carbon as the most electrophilic centers, and the oxygen atom of the ethoxy group and the α-carbon of the double bond as the most nucleophilic centers.

Illustrative Fukui Indices for this compound:

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| C (cyano) | 0.05 | 0.25 |

| N (cyano) | 0.02 | 0.15 |

| C (carbonyl) | 0.08 | 0.30 |

| O (carbonyl) | 0.12 | 0.05 |

| Cα (C=C) | 0.20 | 0.08 |

| Cβ (C=C) | 0.07 | 0.18 |

| O (ethoxy) | 0.28 | 0.03 |

Note: The values in this table are illustrative and represent typical results that would be obtained from a computational analysis. Higher values indicate a greater propensity for the specified type of attack.

Molecular Dynamics (MD) Simulations for Compound Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide valuable insights into the conformational stability of a molecule and its interactions with its environment, such as solvent molecules or other reactants.

An MD simulation of this compound in a solvent like ethanol (B145695) could reveal its preferred conformations, the flexibility of its ethoxy and ethyl ester groups, and the nature of its intermolecular interactions (e.g., hydrogen bonding with the solvent). This information is crucial for understanding its behavior in solution and for predicting its physical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling and Correlation

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their observed physical, chemical, or biological activities. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new, untested molecules.

For a class of compounds including this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or reactivity based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Such models would be valuable for the rational design of new compounds with desired properties.

Computational Predictions of Stability Under Varied Conditions (e.g., pH, Temperature)

Computational methods can be employed to predict the stability of this compound under different environmental conditions. For instance, by simulating the molecule at various temperatures in an MD simulation, one could observe conformational changes or the onset of decomposition.

The effect of pH could be studied by considering the protonated or deprotonated forms of the molecule in quantum chemical calculations. This would be particularly relevant for understanding its stability in acidic or basic solutions, as the ester and cyano groups are susceptible to hydrolysis under such conditions. The calculations could predict the likelihood of these reactions and the stability of the resulting products.

Theoretical Insights into Reaction Mechanisms and Energetics

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this would involve modeling its reactions with other molecules at the quantum mechanical level. A notable reaction involving this compound is its use in the synthesis of 5-amino-3-methyl-1H-pyrazole derivatives through reaction with amidrazones. researchgate.net

A theoretical study of this reaction would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect the reactants to the products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction.

Mapping the Reaction Pathway: Constructing a potential energy surface that describes the energy of the system as the reaction progresses.

Such a study would provide a detailed, step-by-step understanding of how the pyrazole (B372694) ring is formed, including the initial nucleophilic attack, subsequent cyclization, and elimination steps. This would not only rationalize the observed product but could also guide the optimization of reaction conditions.

Comparative Studies and Structure Reactivity Relationships of Ethyl 2 Cyano 3 Ethoxybut 2 Enoate Analogues

Analysis of Structural Analogues and Derivatives

Structural modifications of ethyl 2-cyano-3-ethoxybut-2-enoate can lead to significant changes in its chemical properties and reactivity. These changes are primarily dictated by the electronic and steric effects of the introduced substituents.

The ethoxy group at the C-3 position of this compound plays a crucial role in its reactivity, primarily acting as a good leaving group in nucleophilic substitution reactions. When compared to its hydroxyl analogue, ethyl 2-cyano-3-hydroxybut-2-enoate, distinct differences in reactivity emerge. The hydroxyl group, being a poorer leaving group than the ethoxy group, generally requires activation, for instance, through protonation in acidic media, to facilitate its displacement.

The electronic nature of the substituent at the C-3 position significantly influences the electrophilicity of the double bond. An electron-donating group like the ethoxy group can increase the electron density of the enoate system, potentially affecting the rates of cycloaddition and other reactions. In contrast, replacing the ethoxy group with an amino group, as seen in ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, introduces different reactivity patterns, often involving intramolecular hydrogen bonding that can influence the molecule's conformation and reactivity. researchgate.net

A comparative analysis of the reactivity of this compound with its analogues where the ethoxy group is replaced by other alkoxy groups or different substituents reveals a spectrum of reactivity profiles. These differences are harnessed in synthetic chemistry to control reaction pathways and achieve desired molecular architectures.

Table 1: Comparison of C-3 Substituents on the Properties of Ethyl 2-cyano-3-substituted-but-2-enoate Analogues

| Substituent at C-3 | Leaving Group Ability | Electronic Effect | Expected Impact on Reactivity |

| -OCH2CH3 (Ethoxy) | Good | Electron-donating | Facilitates nucleophilic substitution |

| -OH (Hydroxyl) | Poor | Electron-donating | Requires activation for substitution |

| -NHR (Amino) | Variable | Electron-donating | Can participate in intramolecular H-bonding |

This compound can exist as two geometric isomers: the (Z)-isomer and the (E)-isomer. nih.govbldpharm.comsigmaaldrich.com This stereoisomerism can have a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the substituents around the C=C double bond can dictate the accessibility of the reactive sites to incoming reagents and influence the transition state energies of various reactions.

For instance, in cyclization reactions, the geometry of the starting isomer can determine the stereochemistry of the newly formed chiral centers in the product. The relative stability of the (Z) and (E) isomers can also affect reaction equilibria and product distributions. While the (E)-isomer is often thermodynamically more stable due to reduced steric hindrance between the larger substituents, the (Z)-isomer can be kinetically favored under certain reaction conditions.

The stereoselectivity of reactions involving these isomers is a critical aspect of their chemistry. masterorganicchemistry.com For example, the synthesis of specific stereoisomers of complex molecules often relies on the use of a geometrically pure starting material. The choice between the (Z) or (E) isomer of this compound can be a deciding factor in achieving the desired stereochemical control in asymmetric synthesis. nih.gov

Elucidation of Structure-Reactivity Relationships

The reactivity of this compound and its analogues is a direct consequence of the interplay between their structural features. The molecule possesses multiple reactive sites: the electrophilic carbon of the cyano group, the α,β-unsaturated ester moiety which can undergo Michael addition, and the potential for the ethoxy group to act as a leaving group.

Structure-reactivity studies have shown that this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. For instance, its reaction with hydrazine (B178648) derivatives is a common and efficient method for the preparation of pyrazole (B372694) derivatives. semanticscholar.org In these reactions, the hydrazine initially attacks the electrophilic carbon of the enoate, followed by cyclization and elimination of ethanol (B145695). The presence of both the cyano and the ester groups facilitates these transformations.

Furthermore, this compound is a key building block in multicomponent reactions for the synthesis of complex molecules like pyrano[2,3-c]pyrazoles. semanticscholar.orgnih.gov These reactions highlight the orchestrated reactivity of the different functional groups within the molecule, allowing for the rapid construction of intricate molecular scaffolds.

Rational Design Principles for Modified this compound Structures

The understanding of the structure-reactivity relationships of this compound and its analogues provides a foundation for the rational design of new molecules with tailored properties. By strategically modifying the core structure, chemists can fine-tune the reactivity and introduce specific functionalities.

One key design principle involves the modification of the substituent at the C-3 position to control the leaving group ability and modulate the electronic properties of the molecule. This allows for the optimization of reaction conditions and the direction of the reaction towards a desired product.

Another important aspect of rational design is the introduction of pharmacophoric groups or other functionalities to impart specific biological activities to the resulting molecules. For example, by incorporating known bioactive moieties into the structure of the final product, it is possible to design novel compounds with potential therapeutic applications, such as inhibitors of human coronavirus. nih.gov The synthesis of various heterocyclic compounds from this compound and its derivatives is a testament to the power of this approach in medicinal chemistry and materials science. semanticscholar.orgresearchgate.netekb.egmdpi.com

Future Directions and Emerging Research Avenues for Ethyl 2 Cyano 3 Ethoxybut 2 Enoate

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Microreactor Technology)

The synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate and related cyanoacrylates is traditionally conducted in batch reactors. However, the adoption of advanced synthetic methodologies such as flow chemistry and microreactor technology presents a significant opportunity to enhance production efficiency, safety, and product quality.

The application of heterogeneous catalysts within microreactors can further streamline the synthesis of compounds like this compound. sigmaaldrich.com Packed-bed microreactors containing solid acid or base catalysts can facilitate continuous production without the need for catalyst filtration, simplifying the downstream processing. The ability to operate at elevated temperatures and pressures in microreactors can also accelerate reaction rates and improve throughput. nih.gov While the direct application of flow chemistry to the synthesis of this compound is not yet extensively documented, the successful flow synthesis of related compounds like ethyl isocyanoacetate demonstrates the feasibility and benefits of this approach. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Cyanoacrylate Production

| Feature | Batch Synthesis | Flow Synthesis (Microreactors) |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, improved safety |

| Scalability | Challenging, requires reactor redesign | "Scaling out" by parallelization |

| Process Control | Less precise | High degree of automation and control |

| Byproduct Formation | Higher potential due to poor control | Minimized due to precise control |

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The conventional synthesis of this compound often relies on homogeneous basic catalysts such as piperidine (B6355638) or sodium ethoxide. While effective, these catalysts can be difficult to separate from the reaction mixture, leading to product contamination and waste generation. The development of novel, sustainable catalytic systems is a key area of future research.

Heterogeneous catalysts, such as zeolites and functionalized mesoporous silica (B1680970), offer a promising alternative. cymitquimica.com These solid catalysts can be easily recovered and reused, reducing the environmental impact of the synthesis. For instance, zeolites like H-Phillipsite have shown catalytic activity in the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686), a reaction analogous to the synthesis of some cyanoacrylates. cymitquimica.com The tailored acidity and pore structure of these materials can be optimized to enhance selectivity for the desired product.

Ionic liquids (ILs) are another class of catalysts gaining attention for their potential in sustainable chemistry. researchgate.net Certain ILs can act as both the solvent and the catalyst, simplifying the reaction setup and enabling catalyst recycling. Dicationic ionic liquids, for example, have been shown to be highly efficient solvents and promoters for the Knoevenagel condensation. researchgate.net Furthermore, photo-activated carbon dots have emerged as a novel, metal-free catalyst for this reaction, offering a green and sustainable approach. nih.gov The exploration of these and other novel catalytic systems, including enzymatic and organocatalytic approaches, will be crucial for developing more environmentally benign and economically viable routes to this compound.

Table 2: Emerging Catalytic Systems for Cyanoacrylate Synthesis

| Catalyst Type | Examples | Advantages |

| Heterogeneous Catalysts | Zeolites (e.g., H-Phillipsite), Functionalized Silica | Easy separation and reusability, tunable properties |

| Ionic Liquids (ILs) | Dicationic Imidazolium Salts | Dual role as solvent and catalyst, potential for recycling |

| Photocatalysts | Photo-activated Carbon Dots | Metal-free, sustainable, operates under mild conditions |

| Organocatalysts | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Metal-free, mild reaction conditions, high yields semanticscholar.org |

Expanding the Scope of Complex Molecule Synthesis via this compound

This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites: a nucleophilic double bond, an electrophilic nitrile group, and an ester functionality. These features allow it to participate in a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Its reaction with dinucleophiles can lead to the formation of a wide range of five-, six-, and seven-membered heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. For example, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with amidines can produce pyrimidines. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for molecular elaboration.

Future research will likely focus on expanding the library of complex molecules synthesized from this compound. This includes the development of novel multicomponent reactions where the compound is a key reactant, allowing for the rapid construction of molecular complexity in a single step. The unique electronic and steric properties of this reagent can be exploited to achieve high levels of regio- and stereoselectivity in these transformations. The synthesis of novel pharmaceutical scaffolds, agrochemicals, and functional materials represents a significant area of potential application.

Development of Advanced Computational Models for Predictive Chemistry

The use of computational chemistry is becoming increasingly integral to the design and optimization of chemical reactions. In the context of this compound, advanced computational models can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of its synthesis and subsequent transformations. For example, DFT studies have been used to understand the mechanism of the Knoevenagel condensation on catalyst surfaces, providing information on transition state geometries and activation energies. cymitquimica.com This knowledge can aid in the design of more efficient catalysts.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives synthesized from this compound. By correlating the structural features of these molecules with their observed activities, these models can guide the synthesis of compounds with enhanced therapeutic or agrochemical properties.

The development of predictive models for reaction outcomes under different conditions (e.g., solvent, temperature, catalyst) will also be a key research focus. Machine learning algorithms, trained on experimental data, could be used to predict reaction yields and selectivities, thereby accelerating the optimization of synthetic protocols. The integration of these computational tools will undoubtedly play a crucial role in shaping the future of research involving this compound.

Q & A

Q. What are the key spectroscopic techniques for characterizing Ethyl 2-cyano-3-ethoxybut-2-enoate, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to identify proton environments and carbon frameworks. The cyano group () and ethoxy substituent () will exhibit distinct shifts (e.g., at ~110-120 ppm in ).

- Infrared Spectroscopy (IR): Confirm functional groups: stretch (~2200 cm), ester (~1740 cm), and (~1250 cm).

- Mass Spectrometry (MS): Identify molecular ion peaks and fragmentation patterns. The molecular weight (183.20 g/mol) should align with the molecular formula () .

Q. What synthetic routes are recommended for this compound, and how can purity be ensured?

Methodological Answer:

- Knoevenagel Condensation: React ethyl cyanoacetate with ethoxy-substituted aldehydes under basic conditions (e.g., piperidine catalyst).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitor purity via HPLC or TLC (R comparison).

- Yield Optimization: Adjust stoichiometry, temperature (60-80°C), and solvent polarity.

Example Reaction Conditions Table:

| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine | Ethanol | 70 | 85 |

| 3-ethoxybut-2-enal | DBU | THF | 65 | 78 |

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p) basis set).

- Solvent Effects: Simulate solvent interactions (e.g., PCM model for DMSO or CDCl) to refine computational accuracy.

- Dynamic Effects: Consider rotational barriers (e.g., ethoxy group conformation) that may cause discrepancies in coupling constants .

Q. What experimental design strategies optimize stereoselective synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use a 2 factorial design to test variables (catalyst type, temperature, solvent polarity).

- Response Surface Methodology (RSM): Model interactions between factors to maximize yield and enantiomeric excess (ee).

- Case Study: A 3-factor Central Composite Design (CCD) for esterification reactions (adapted from ethyl butanoate studies) can be applied .

Example DoE Matrix Table:

| Run | Catalyst (X₁) | Temp (°C, X₂) | Solvent (X₃) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | 60 | Ethanol | 72 | 88 |

| 2 | DBU | 70 | THF | 85 | 92 |

Q. How are crystallographic data for this compound refined using software like SHELX?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution: Employ SHELXD for phase determination via dual-space methods.

- Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R and wR residuals (<5%) .

- Visualization: Use ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry operations .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Control Charts: Monitor yield trends over multiple batches (e.g., Shewhart charts).

- ANOVA Analysis: Identify significant variability sources (e.g., raw material purity, reaction time).

- Robust Optimization: Use Taguchi methods to minimize sensitivity to uncontrollable factors (e.g., humidity) .

Data Presentation and Ethical Considerations

Q. How should researchers present contradictory data in publications?

Methodological Answer:

- Transparency: Clearly report outliers and statistical significance (p-values).

- Supplementary Materials: Include raw datasets and failed experiments to avoid publication bias.

- Ethical Compliance: Follow guidelines from the European Association of Science Editors (EASE) to ensure reproducibility and accountability .

Key Takeaways for Researchers:

- Prioritize cross-validation of spectral and crystallographic data.

- Apply DoE and RSM for reaction optimization.

- Use SHELX/WinGX for structural refinement and validation.

- Adhere to ethical reporting standards to enhance credibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.